
Isopropylbiphenyl
描述
Isopropylbiphenyl, also known as 4-isopropylbiphenyl, is a chemical compound that belongs to the family of biphenyls. It is a colorless liquid with a molecular formula of C15H16 and a molecular weight of 196.29 g/mol. Isopropylbiphenyl is widely used in scientific research due to its unique properties and applications.
作用机制
The mechanism of action of isopropylbiphenyl is not well understood. However, it is believed that isopropylbiphenyl interacts with biological molecules through hydrophobic interactions. Isopropylbiphenyl has been shown to bind to proteins and DNA, which may affect their function.
生化和生理效应
Isopropylbiphenyl has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the growth of tumor cells. Isopropylbiphenyl has also been shown to have anti-inflammatory and antioxidant properties. In addition, isopropylbiphenyl has been shown to affect the activity of enzymes involved in the metabolism of drugs and other xenobiotics.
实验室实验的优点和局限性
Isopropylbiphenyl has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Isopropylbiphenyl is also a good solvent for various organic reactions. However, isopropylbiphenyl has some limitations for lab experiments. It is toxic and should be handled with care. In addition, isopropylbiphenyl has a low solubility in water, which may limit its use in some biological assays.
未来方向
There are several future directions for the research on isopropylbiphenyl. One direction is to investigate the mechanism of action of isopropylbiphenyl in more detail. Another direction is to explore the potential of isopropylbiphenyl as a therapeutic agent for various diseases. In addition, the development of new synthesis methods for isopropylbiphenyl may lead to the discovery of new derivatives with improved properties. Finally, the use of isopropylbiphenyl as a fluorescent probe in biological assays may lead to the development of new diagnostic tools for various diseases.
Conclusion
In conclusion, isopropylbiphenyl is a chemical compound with unique properties and applications. It is commonly used in scientific research as a fluorescent probe, solvent, and model compound. Isopropylbiphenyl has various biochemical and physiological effects and has the potential to be used as a therapeutic agent. However, further research is needed to fully understand the mechanism of action of isopropylbiphenyl and to explore its potential in various fields.
合成方法
Isopropylbiphenyl can be synthesized by various methods, including Suzuki coupling reaction, Ullmann reaction, and direct alkylation. Among these methods, Suzuki coupling reaction is the most commonly used method. The reaction involves the coupling of an arylboronic acid with an aryl halide in the presence of a palladium catalyst and a base. The reaction is carried out in an inert atmosphere and at a temperature of around 100°C. The yield of the reaction is typically high, and the product can be easily purified by column chromatography.
科学研究应用
Isopropylbiphenyl has been widely used in scientific research due to its unique properties and applications. It is commonly used as a fluorescent probe in biological and chemical assays. Isopropylbiphenyl has also been used as a model compound for studying the photophysical properties of biphenyl derivatives. In addition, isopropylbiphenyl has been used as a solvent for various organic reactions.
属性
IUPAC Name |
1-phenyl-2-propan-2-ylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16/c1-12(2)14-10-6-7-11-15(14)13-8-4-3-5-9-13/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTCLPBBJDIBGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10173138 | |
| Record name | 1,1'-Biphenyl, 2-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10173138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Water-white liquid; [HSDB] | |
| Record name | Isopropylbiphenyl | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5718 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
Range = 295-305 °C, Boiling point: >233 °C /CG mixture, 3-6% diisopropyl/ | |
| Details | ITC/USEPA; Information Review #357 (Draft) Isopropylbiphenyls p.2 (1983) | |
| Record name | ISOPROPYLBIPHENYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6160 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water = 0.6 mg/l at 25 °C | |
| Details | Addison RF et al; Chemosphere 12: 827-34 (1983) | |
| Record name | ISOPROPYLBIPHENYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6160 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
Specific gravity = 0.988 gm/cc, Density: 0.975 @ 20 °C /PG mixture, 4= 25% di-and triisopropyl/ | |
| Details | ITC/USEPA; Information Review #357 (Draft) Isopropylbiphenyls p.2 (1983) | |
| Record name | ISOPROPYLBIPHENYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6160 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0005 [mmHg], 5.0X10-4 mm Hg at 25 °C | |
| Details | Addison RF et al; Chemosphere 12: 827-34 (1983) | |
| Record name | Isopropylbiphenyl | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5718 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Details | Addison RF et al; Chemosphere 12: 827-34 (1983) | |
| Record name | ISOPROPYLBIPHENYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6160 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Isopropylbiphenyl | |
Color/Form |
Water white | |
CAS RN |
19486-60-3, 25640-78-2 | |
| Record name | 2-Isopropylbiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019486603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-Biphenyl, (1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1'-Biphenyl, 2-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10173138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ISOPROPYLBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W161X7N5AA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ISOPROPYLBIPHENYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6160 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



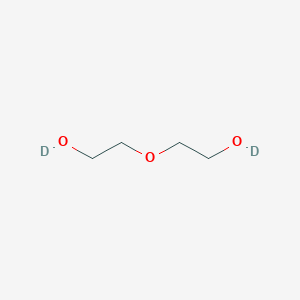
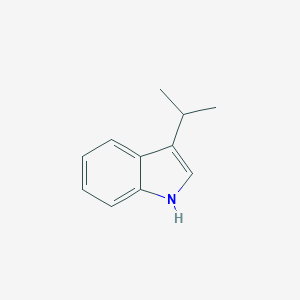
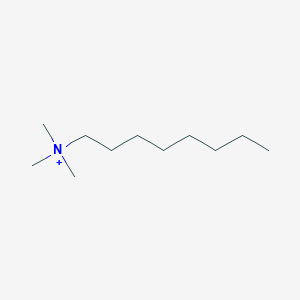

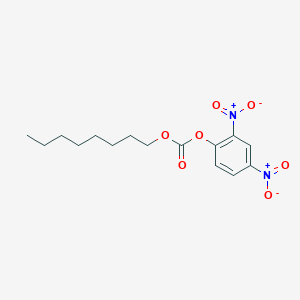
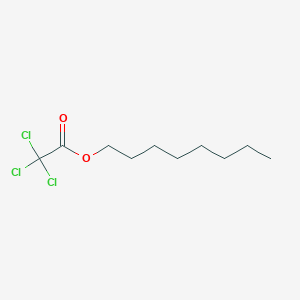

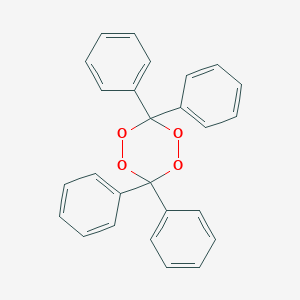
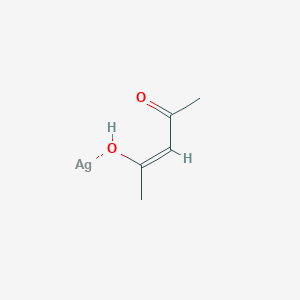
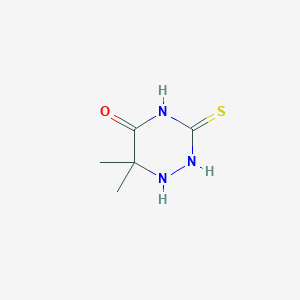

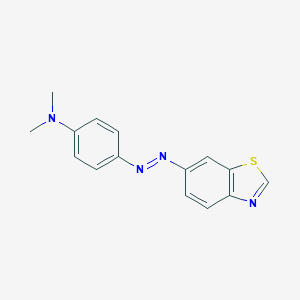
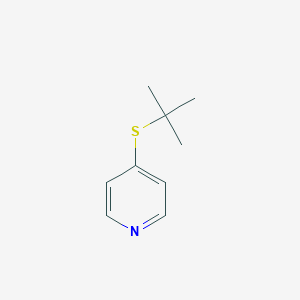
![3-[(2-Methyl-1-oxopropyl)amino]-2-butenamide](/img/structure/B97718.png)